

Fenbendazole Alters Gene Expression Landscape in Cancer Cells, Disrupting Key Oncogenic Pathways

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Compound of Interest		
Compound Name:	Fenmetozole	
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A comprehensive analysis of gene expression profiles reveals that Fenbendazole (FBZ), a broad-spectrum benzimidazole anthelmintic, significantly alters the transcriptomic landscape of cancer cells compared to untreated controls. This shift in gene expression underlies its potent anti-cancer effects by disrupting critical cellular processes essential for tumor growth and survival, primarily mitosis and cell cycle progression. This guide provides a detailed comparison of the gene expression profiles, outlines the experimental methodologies used to obtain this data, and visualizes the key affected signaling pathways.

Quantitative Analysis of Gene Expression

Treatment of cancer cells with Fenbendazole leads to a substantial reprogramming of the cellular transcriptome. A key study investigating the effects of FBZ on human ovarian cancer cells (SKOV3 cell line) identified a total of 1,747 differentially expressed genes (DEGs)[1][2]. These DEGs, which met the significance criteria of a p-value less than 0.05 and a log2 fold change of at least 1, provide a quantitative measure of Fenbendazole's impact on cellular function.

The observed changes in gene expression are summarized in the tables below, offering a clear comparison between Fenbendazole-treated and control cells.



Table 1: Summary of Differentially Expressed Genes (DEGs) in Ovarian Cancer Cells Treated with Fenbendazole[1][2]

Category	Number of Genes
Total Differentially Expressed Genes	1,747
Upregulated Genes	803
Downregulated Genes	944

Table 2: Expression Changes of Key Genes Validated by RT-qPCR in Fenbendazole-Treated Ovarian Cancer Cells

Gene	Function	Log2 Fold Change (RNA-Seq)	Expression Change (RT-qPCR)
CEBPD	Transcription factor, tumor suppressor	Downregulated	Consistent with RNA- Seq
CDC25C	Cell cycle regulation (G2/M transition)	Upregulated	Consistent with RNA- Seq
DLGAP5	Mitotic spindle organization	Upregulated	Consistent with RNA- Seq
TPX2	Mitotic spindle assembly	Upregulated	Consistent with RNA- Seq

Experimental Protocols

The following is a detailed methodology for a representative study comparing the gene expression profiles of Fenbendazole-treated versus control cancer cells.

- 1. Cell Culture and Treatment:
- Cell Line: Human ovarian cancer cell line, SKOV3.



- Culture Conditions: Cells were cultured in a suitable medium (e.g., McCoy's 5A)
 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
- Fenbendazole Treatment: Cells were treated with 1 μ M Fenbendazole for 48 hours. Control cells were treated with the vehicle (e.g., DMSO) at the same concentration.

2. RNA Extraction and Sequencing:

- RNA Isolation: Total RNA was extracted from both Fenbendazole-treated and control cells
 using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's
 instructions.
- Library Preparation: RNA sequencing libraries were prepared from the extracted RNA. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
- Sequencing: The prepared libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

3. Data Analysis:

- Quality Control: Raw sequencing reads were assessed for quality, and low-quality reads and adapters were trimmed.
- Alignment: The cleaned reads were aligned to the human reference genome.
- Differential Gene Expression Analysis: The aligned reads were quantified to generate gene expression counts. Differential expression analysis was performed using software such as DESeq2 to identify genes with statistically significant changes in expression between the Fenbendazole-treated and control groups. A significance threshold of p < 0.05 and a |log2(Fold Change)| ≥ 1 was applied.
- Pathway Analysis: Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG), and Reactome pathway enrichment analyses were performed on the list of differentially expressed genes to identify the biological pathways most significantly affected by Fenbendazole treatment.



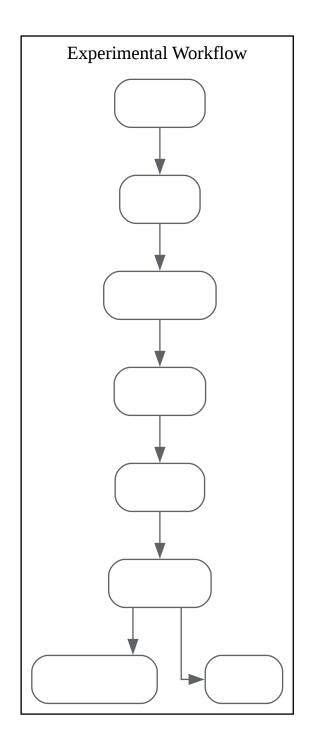
4. Validation of Gene Expression:

 Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): The expression levels of selected differentially expressed genes were validated using RT-qPCR. Total RNA was reverse transcribed into cDNA, and qPCR was performed using gene-specific primers. The relative expression of each gene was normalized to a housekeeping gene (e.g., GAPDH).

Visualizing the Impact of Fenbendazole

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key signaling pathways affected by Fenbendazole treatment.

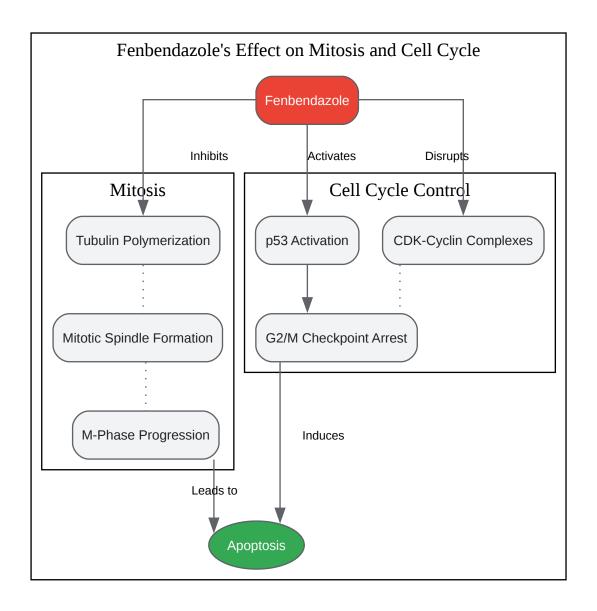




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Caption: Experimental workflow for gene expression profiling.





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Caption: Fenbendazole's impact on cell cycle and mitosis.

Discussion of Affected Signaling Pathways

The primary mechanism of action of Fenbendazole at the cellular level is the disruption of microtubule polymerization[3]. This interference with the cytoskeleton directly impacts cell division, leading to an arrest in the G2/M phase of the cell cycle and can ultimately trigger apoptosis (programmed cell death).



The transcriptome analysis of Fenbendazole-treated ovarian cancer cells strongly supports this mechanism. The enrichment of differentially expressed genes in pathways related to mitosis and cell cycle is a direct reflection of Fenbendazole's impact on these processes. Upregulation of genes like CDC25C, DLGAP5, and TPX2 is consistent with a cellular response to mitotic stress and attempts to regulate the cell cycle.

Furthermore, Fenbendazole has been shown to activate the p53 signaling pathway. The p53 protein, a critical tumor suppressor, can initiate cell cycle arrest and apoptosis in response to cellular stress. The downregulation of the p53-target gene CEBPD in the ovarian cancer study suggests a complex interplay within this pathway that warrants further investigation.

Another key area of Fenbendazole's action is the inhibition of glucose metabolism in cancer cells. By downregulating glucose transporters and key glycolytic enzymes, Fenbendazole can effectively starve cancer cells of the energy required for their rapid proliferation. While the ovarian cancer transcriptome analysis did not highlight this as the top pathway, it is a well-documented mechanism of action for Fenbendazole in other cancer types.

In conclusion, the gene expression profile of Fenbendazole-treated cancer cells provides a clear molecular signature of its anti-cancer activity. The significant alterations in genes controlling mitosis and the cell cycle, coupled with its effects on p53 signaling and glucose metabolism, underscore its potential as a multi-targeted therapeutic agent in oncology. Further research, including detailed analysis of the differentially expressed genes, will continue to elucidate the full spectrum of Fenbendazole's mechanisms of action and inform its potential clinical applications.

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